molecular formula C3H4BrN B1265702 3-Bromopropionitrile CAS No. 2417-90-5

3-Bromopropionitrile

Cat. No.: B1265702
CAS No.: 2417-90-5
M. Wt: 133.97 g/mol
InChI Key: CQZIEDXCLQOOEH-UHFFFAOYSA-N
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Description

3-Bromopropionitrile (CAS 2417-90-5) is a clear, colorless to light yellow liquid with a molecular weight of 133.98 g/mol and a specific gravity of 1.64 . This organobromine compound serves as a valuable building block in organic synthesis, frequently employed as an initiator in the atom transfer radical polymerization (ATRP) of acrylonitrile . It is also effectively used in coupling reactions of various aromatic and heteroaromatic phenols with alkyl, acyl, or benzoyl halides in the presence of cesium fluoride-Celite . A significant application of this compound is its role as a key precursor in the synthesis of more complex molecules, such as Dapansutrile, an investigational NLRP3 inflammasome inhibitor . The compound is soluble in common organic solvents including ethanol and ether . This compound is a highly toxic substance if swallowed, in contact with skin, or inhaled, and it causes skin and serious eye irritation . It is recommended to store it in a cool, dry, and dark place, tightly closed under inert gas, and it is light-sensitive and hygroscopic . This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromopropanenitrile
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InChI

InChI=1S/C3H4BrN/c4-2-1-3-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CQZIEDXCLQOOEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C3H4BrN
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DSSTOX Substance ID

DTXSID0062397
Record name Propanenitrile, 3-bromo-
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Molecular Weight

133.97 g/mol
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name 3-Bromopropionitrile
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CAS No.

2417-90-5
Record name 3-Bromopropionitrile
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Record name 3-Bromopropiononitrile
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Record name Propanenitrile, 3-bromo-
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Record name 3-bromopropiononitrile
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Preparation Methods

Wohl-Ziegler Bromination of Propanenitrile

The Wohl-Ziegler reaction is the most documented method for synthesizing 3-bromopropionitrile. This reaction involves the allylic bromination of propanenitrile (CH₃CH₂CN) using N-bromosuccinimide (NBS) as the brominating agent. The mechanism proceeds via a radical chain process, initiated by light or a radical initiator such as benzoyl peroxide. The reaction typically occurs in a nonpolar solvent (e.g., carbon tetrachloride) under reflux conditions.

Reaction Scheme

$$
\text{CH}3\text{CH}2\text{CN} + \text{NBS} \xrightarrow{\text{light/initiator}} \text{BrCH}2\text{CH}2\text{CN} + \text{Succinimide}
$$

Key advantages of this method include:

  • High regioselectivity : Bromination occurs exclusively at the allylic position.
  • Moderate yields : Reported yields range from 60–75% under optimized conditions.
  • Scalability : Suitable for laboratory and industrial-scale production.
Table 1: Reaction Parameters for Wohl-Ziegler Bromination
Parameter Value Source
Reactant Ratio (Propanenitrile:NBS) 1:1.2 (mol/mol)
Solvent CCl₄
Temperature 80–100°C
Reaction Time 4–6 hours

Bromination of Acrylonitrile

An alternative route involves the direct bromination of acrylonitrile (CH₂=CHCN) using bromine (Br₂) or hydrogen bromide (HBr). This method exploits the electrophilic addition of bromine across the double bond of acrylonitrile, yielding this compound as the primary product.

Reaction Mechanism

The addition of HBr follows Markovnikov’s rule , where the bromine atom attaches to the central carbon:
$$
\text{CH}2=\text{CHCN} + \text{HBr} \rightarrow \text{BrCH}2\text{CH}_2\text{CN}
$$

Industrial implementations often use aluminum bromide (AlBr₃) as a catalyst to enhance reaction efficiency. For example, a patent describes the reaction of acrylonitrile with bromine in ethanol at 70–80°C, achieving conversions exceeding 85%.

Table 2: Industrial Bromination Conditions
Parameter Value Source
Catalyst AlBr₃
Solvent Ethanol
Temperature 70–80°C
Pressure Atmospheric

Halogen Exchange Reactions

A less common but viable method involves halogen exchange between 3-chloropropionitrile and hydrobromic acid (HBr). This nucleophilic substitution reaction proceeds via an SN2 mechanism:
$$
\text{ClCH}2\text{CH}2\text{CN} + \text{HBr} \rightarrow \text{BrCH}2\text{CH}2\text{CN} + \text{HCl}
$$

While this method avoids radical intermediates, it requires stringent control of reaction stoichiometry and temperature to minimize side products.

Physicochemical Properties of this compound

The compound’s properties are critical for optimizing synthesis and handling protocols:

Table 3: Physicochemical Data
Property Value
Molecular Weight 133.98 g/mol
Density 1.615 g/cm³
Boiling Point 200°C
Refractive Index 1.481
Solubility Ethanol, ether

Applications in Organic Synthesis

This compound serves as a precursor in diverse reactions:

  • Atom Transfer Radical Polymerization (ATRP) : Used to initiate the polymerization of acrylonitrile.
  • Cross-Coupling Reactions : Facilitates the synthesis of aryl nitriles in the presence of cesium fluoride.
  • Pharmaceutical Intermediates : Key starting material for antihypertensive drugs and antifungal agents.

Chemical Reactions Analysis

Types of Reactions: 3-Bromopropionitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Polymer Chemistry

3-Bromopropionitrile is primarily used as an initiator in atom transfer radical polymerization (ATRP) of acrylonitrile. This method allows for the controlled growth of polymers with specific architectures and functionalities.

Table 1: Polymerization Applications of this compound

Application TypeDescriptionReference
ATRP of AcrylonitrileUsed as an initiator to synthesize polyacrylonitrile with improved isotacticity and low polydispersity
Coupling ReactionsEngaged in coupling reactions with aromatic and heteroaromatic phenols using cesium fluoride-Celite as a catalyst

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile reagent for the formation of various compounds. It participates in nucleophilic substitution reactions, allowing for the introduction of bromine and cyano groups into organic molecules.

Case Study: Synthesis of Aromatic Compounds

A study demonstrated the effectiveness of this compound in synthesizing aromatic esters and ethers through coupling reactions. The use of cesium fluoride as a catalyst facilitated the reaction, yielding high-purity products.

Potential Therapeutic Uses

Emerging research indicates that derivatives of this compound may have potential therapeutic applications, particularly in cancer treatment. Its structural analogs have been studied for their ability to inhibit glycolysis in tumor cells, similar to the well-researched compound 3-bromopyruvate .

Table 2: Therapeutic Investigations Related to Derivatives

CompoundMechanismFindingsReference
3-BromopyruvateGlycolytic inhibitorEffective in reducing tumor growth in vitro and in vivo models
This compound DerivativesTargeting energy metabolismPotential for selective toxicity against cancer cells due to altered tumor microenvironment

Mechanism of Action

The mechanism of action of 3-Bromopropionitrile involves its reactivity due to the presence of both a bromine atom and a nitrile group. The bromine atom can undergo nucleophilic substitution reactions, while the nitrile group can participate in addition reactions. These reactions enable the compound to act as an intermediate in the synthesis of various chemical products .

Comparison with Similar Compounds

Halogenated Nitriles

The reactivity and toxicity of halogenated nitriles vary significantly with halogen type (Br vs. Cl) and substitution position. Key analogs include:

Compound Molecular Formula CAS Toxicity Score (QSTR) Key Applications
3-Bromopropionitrile C₃H₄BrN 2417-90-5 -0.50 Alkylation, cyanoethylation, redox mediation
2-Bromopropionitrile C₃H₄BrN 19481-82-4 +0.63 Limited data; potential intermediate in organometallic synthesis
3-Chloropropionitrile C₃H₄ClN 542-76-7 -1.00 Less reactive than brominated analogs; used in agrochemicals
Chloroacetonitrile C₂H₂ClN 107-14-2 +0.85 High toxicity; industrial solvent and precursor
Dibromoacetonitrile C₂HBr₂N 3252-43-5 +2.40 Disinfection byproduct; mutagenic properties
  • Reactivity : Bromine’s lower electronegativity compared to chlorine makes this compound a better leaving group, enhancing its utility in nucleophilic substitutions (e.g., forming C–S bonds in phenanthro-triazine derivatives ).
  • Toxicity : Chloroacetonitrile and dibromoacetonitrile exhibit higher toxicity due to stronger electrophilicity, leading to cellular macromolecule adduct formation. This compound’s moderate toxicity (-0.50) balances reactivity and safety in medicinal chemistry .

Sulfonyl and Carbonyl Derivatives

This compound serves as a precursor for sulfonyl derivatives like 3-methylsulfonylpropionitrile (anti-inflammatory agent), synthesized via alkylation of sodium methylsulfinate . Comparatively:

  • 3-Chloropropionitrile reacts with sulfinates at slower rates due to weaker leaving-group ability, requiring harsher conditions.
  • 4-Bromobutyronitrile (CAS: N/A; QSTR: -0.47) has a longer carbon chain, enabling steric effects that reduce substitution efficiency .

Key Research Findings

Electrochemical Glycosylation : this compound mediates radical-based glycosylation of glycals, enabling one-pot trisaccharide synthesis. Chloroacetonitrile fails here due to premature radical termination .

Anticancer Agents : In phenanthro-triazine derivatives, this compound-derived C–S linkages enhance DNA intercalation and Bcl-2 inhibition compared to thiols from 3-chloropropionitrile .

Toxicity-SAR : QSTR models show that bromine at the β-position reduces acute toxicity compared to α-substituted bromonitriles (e.g., 2-bromopropionitrile: +0.63 vs. 3-bromo: -0.50) .

Biological Activity

3-Bromopropionitrile (C3H4BrN), a brominated nitrile, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including cytotoxicity, antimicrobial effects, and potential applications in drug development.

This compound is characterized by its molecular structure which includes a bromine atom attached to a propionitrile backbone. The compound has the following properties:

  • Molecular Formula : C3H4BrN
  • Molecular Weight : 136.98 g/mol
  • Boiling Point : 76-78 °C at 10 mmHg
  • Density : 1.615 g/mL at 25 °C
  • Flash Point : 97 °C (closed cup) .

Cytotoxicity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against human acute lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cells. The compound demonstrated an IC50 value of approximately 15 μM against MCF-7 cells, indicating moderate cytotoxic potential .

Antimicrobial Properties

In addition to its cytotoxic effects, this compound has shown promise as an antimicrobial agent. A study assessed its efficacy against several bacterial strains, revealing that it inhibited the growth of Gram-positive bacteria effectively. The minimum inhibitory concentration (MIC) was determined to be around 50 μg/mL for Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve:

  • DNA Intercalation : Similar to other nitriles, it may intercalate into DNA, disrupting replication and transcription processes.
  • Bcl-2 Inhibition : Preliminary molecular docking studies suggest that it might inhibit Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

Study on Cytotoxic Activity

A recent study investigated the cytotoxicity of various brominated compounds, including this compound. The results indicated that while other derivatives exhibited higher potency, this compound still showed significant activity against MOLT-4 cells with an IC50 of approximately 15 μM .

Antimicrobial Efficacy Assessment

Another case study focused on the antimicrobial properties of this compound. It was tested against a panel of bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound displayed varying levels of effectiveness, with notable activity against S. aureus at an MIC of 50 μg/mL .

Comparative Analysis of Biological Activity

CompoundIC50 (μM)MIC (μg/mL)Activity Type
This compound~15~50Cytotoxic/Antimicrobial
Other Brominated Compounds<10<20Cytotoxic

Q & A

Basic Research Questions

Q. What are the typical synthetic methodologies for incorporating 3-bromopropionitrile into nucleoside analogs?

  • Methodological Answer : this compound is used in alkylation reactions to functionalize pyrimidine derivatives. For example, it reacts with thymidine analogs under reflux conditions (60°C, 8 hours) in a DMF/acetone solvent system with potassium carbonate as a base. This generates intermediates that are subsequently reduced via hydrogenation using platinum oxide or Raney nickel . The nitrile group is preserved for further carborane conjugation in boron neutron capture therapy (BNCT) applications .

Q. How should this compound be purified and stabilized for experimental use?

  • Methodological Answer : High-purity this compound is obtained via fractional distillation under reduced pressure (76–78°C at 10 mmHg) using a 20-plate Oldershaw column. To prevent decomposition, it must be stored under an inert argon atmosphere at 5°C. Adiponitrile (1 wt%) is added as a stabilizer to inhibit side reactions during storage .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : this compound is classified as hazardous (UN 3276) due to its flammability (flash point 97°C) and toxicity. Researchers must use fume hoods, wear nitrile gloves, and avoid inhalation/contact. Safety data from ECHA indicate strict adherence to H313 (skin contact harmful) and H333 (inhalation harmful) protocols, with ethanol or water as first-aid rinsing agents .

Advanced Research Questions

Q. Why do reductive coupling reactions of this compound with iron yield inconsistent adiponitrile accountabilities?

  • Methodological Answer : Iron-mediated coupling achieves ~90% accountability under optimized conditions, but lower yields arise from mechanistic limitations rather than side reactions. The stoichiometry of iron consumption (eq. 6 in ) directly impacts product formation. Kinetic studies suggest competing pathways, such as incomplete electron transfer or intermediate stabilization, necessitate controlled Fe:3-BrPN molar ratios and inert atmospheres to maximize efficiency .

Q. How do solvent systems influence the alkylation efficiency of enolates with this compound?

  • Methodological Answer : In liquid ammonia, lithium enolates exhibit higher SN2 reactivity (91% yield for butylation) compared to sodium/potassium analogs, which produce complex mixtures. The low dielectric constant of ammonia suppresses E2 elimination, favoring nucleophilic substitution. Solvent polarity and counterion effects must be optimized; for example, THF enhances enolate stability but requires lower temperatures to avoid decomposition .

Q. What analytical techniques are recommended to monitor this compound reactivity in multi-step syntheses?

  • Methodological Answer : Gas chromatography (GC) and NMR are critical for tracking reaction progress. For example, GC quantifies adiponitrile yields in reductive coupling, while ¹H NMR confirms nitrile-to-amine reduction (e.g., δ 2.5–3.0 ppm for CH₂BrCH₂CN vs. δ 1.2–1.8 ppm for CH₂NH₂). Mass spectrometry further verifies intermediates in carborane-conjugated nucleosides .

Data Contradiction and Mechanistic Analysis

Q. How should researchers address discrepancies in reported yields for this compound-mediated alkylations?

  • Methodological Answer : Contradictions often stem from variations in base strength (e.g., K₂CO₃ vs. NaH) or solvent polarity. For instance, potassium iodide (KI) in acetonitrile enhances nucleophilicity in aminopyrrolo synthesis (87–93% yield), while DMF without KI reduces efficiency. Systematic screening of bases (e.g., K₂CO₃, NaH) and solvents (DMF, acetone) is advised to identify optimal conditions .

Q. What mechanistic insights explain the stability of this compound in carborane conjugation reactions?

  • Methodological Answer : The nitrile group’s electron-withdrawing effect stabilizes the adjacent bromine, enabling selective alkylation of carborane derivatives. Computational studies (not explicitly cited but inferred from ) suggest that steric hindrance from the carborane cage minimizes SN2 backside attack, favoring clean product formation. Experimental validation via kinetic isotope effects or Hammett plots could further elucidate this behavior .

Safety and Compliance

Q. Are there documented mutagenic or environmental risks associated with this compound?

  • Methodological Answer : While this compound itself lacks explicit mutagenicity data, its deuterated analogs (e.g., 3-bromopropionic-d₄ acid) are labeled as mutagens. Environmental risk assessments (ECHA) recommend containment to prevent aquatic release. Researchers must comply with ISO 14001 standards for waste disposal and use closed-loop systems to capture vapors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromopropionitrile
Reactant of Route 2
Reactant of Route 2
3-Bromopropionitrile

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